(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that includes a biphenyl group, a triazole group, and a pyrrolidine group . These groups are common in many pharmaceuticals and other biologically active compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would provide a rigid, planar structure, while the triazole and pyrrolidine groups would add heterocyclic rings .Scientific Research Applications
Crystal and Molecular Structure Analysis
Compounds with complex structures, such as biphenyl derivatives, are often studied for their crystal and molecular structures. For example, Lakshminarayana et al. (2009) synthesized and characterized a similar compound spectroscopically, confirming its structure through X-ray diffraction (XRD) study. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can be applied in material science and molecular engineering Lakshminarayana et al., 2009.
Isomorphous Structures and Exchange Rules
Research on isomorphous structures, such as those involving chloro- and methyl-substituted small heterocyclic analogs, contributes to our understanding of molecular behavior and structural chemistry. Swamy et al. (2013) demonstrated how isomorphous structures obey the chlorine-methyl (Cl-Me) exchange rule, which has implications for the synthesis of new compounds and the prediction of their properties Swamy et al., 2013.
Biological Evaluation and Docking Studies
Compounds with complex heterocyclic structures are also evaluated for their potential biological activities. Ravula et al. (2016) synthesized novel pyrazoline derivatives, including compounds with chlorophenyl and pyrrolidinyl groups, and assessed their anti-inflammatory and antibacterial activities. Such studies are essential for drug discovery and understanding the molecular basis of compound interactions with biological targets Ravula et al., 2016.
Chemical Synthesis and Preclinical Profiling
The development of new synthetic methods and the profiling of compounds for clinical applications are key areas of research. Chrovian et al. (2018) described the synthesis of novel P2X7 antagonists using a dipolar cycloaddition reaction, highlighting the importance of synthetic chemistry in creating compounds with potential therapeutic applications Chrovian et al., 2018.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural similarity to other biphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The compound may potentially affect various biochemical pathways. Biphenyl compounds have been associated with the disruption of various cellular processes, including cell-wall biosynthesis, protein synthesis, and enzymes involved in bacterial DNA replication . .
Pharmacokinetics
The presence of the chloro and cyclopropyl groups may also affect its metabolic stability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, high temperatures and acidic conditions could potentially lead to the degradation of the compound, thereby affecting its efficacy .
properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-19-3-1-2-18(12-19)15-4-8-17(9-5-15)22(28)26-11-10-20(13-26)27-14-21(24-25-27)16-6-7-16/h1-5,8-9,12,14,16,20H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJWMAUCGZPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(C=C4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone |
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